molecular formula C13H18N2 B1415914 1-(2,2-Dimethylpropyl)-1H-indol-7-amine CAS No. 2138398-45-3

1-(2,2-Dimethylpropyl)-1H-indol-7-amine

Cat. No.: B1415914
CAS No.: 2138398-45-3
M. Wt: 202.3 g/mol
InChI Key: WWLYPMZHGZKUFZ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-1H-indol-7-amine is a substituted indole derivative featuring a 2,2-dimethylpropyl (neopentyl) group at the indole nitrogen (position 1) and an amine group at position 7. The neopentyl substituent introduces significant steric bulk and lipophilicity, distinguishing it from simpler indole derivatives. Indole scaffolds are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products.

Properties

IUPAC Name

1-(2,2-dimethylpropyl)indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-13(2,3)9-15-8-7-10-5-4-6-11(14)12(10)15/h4-8H,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLYPMZHGZKUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=CC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)-1H-indol-7-amine can be synthesized through various synthetic routes. One common method involves the reaction of indole with 2,2-dimethylpropylamine under specific reaction conditions, such as the use of a strong base and a suitable solvent. The reaction typically proceeds through nucleophilic substitution, where the amine group attacks the indole ring, leading to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry and precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-1H-indol-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of indole-7-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce various reduced forms of the compound, such as indole-7-amine derivatives.

  • Substitution: Substitution reactions can result in the formation of different substituted indole derivatives.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-1H-indol-7-amine has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, such as investigating enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, including the treatment of various diseases and conditions.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethylpropyl)-1H-indol-7-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,2-Dimethylpropyl)-1H-indol-7-amine with three analogous indole derivatives, highlighting structural, physicochemical, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₃H₁₉N₂ 203.3 - Neopentyl (position 1)
- NH₂ (position 7)
High lipophilicity; potential CNS drug candidate due to enhanced blood-brain barrier penetration
2,3-Dimethyl-1H-indol-7-amine () C₁₀H₁₂N₂ 160.2 - CH₃ (positions 2, 3)
- NH₂ (position 7)
Versatile synthon for heterocycles; used in anticancer and antimicrobial agent development
(2,3-Dihydro-1H-indol-5-ylmethyl)amine () C₉H₁₂N₂ 148.2 - Saturated indoline core
- CH₂NH₂ (position 5)
Bioactive intermediate; explored for serotonin receptor modulation
3-(1H-Indol-3-yl)-N¹-methylpropane-1,2-diamine () C₁₂H₁₇N₃ 215.3 - CH₂CH(NHCH₃)CH₂NH₂ (position 3) Neurotransmitter analog; studied in neurological disorder research

Structural and Functional Analysis

Substituent Effects :

  • The neopentyl group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl groups in 2,3-dimethyl-1H-indol-7-amine). This may reduce metabolic degradation but could limit solubility in aqueous environments .
  • Saturated indoline derivatives (e.g., ) lack aromatic conjugation, altering electronic properties and reducing planarity, which impacts binding to flat aromatic receptors like serotonin transporters .

Positional Isomerism: The NH₂ group at position 7 (vs. position 5 in ) influences hydrogen-bonding interactions.

Applications :

  • 2,3-Dimethyl-1H-indol-7-amine () is widely used in synthesizing fused heterocycles, whereas the target compound’s neopentyl group may favor applications requiring prolonged half-life (e.g., CNS drugs) .
  • Dihydroindoles () are prioritized for their reduced aromaticity, which can mitigate toxicity in certain therapeutic contexts .

Research Findings and Trends

  • Synthetic Accessibility : Neopentyl-substituted indoles require specialized alkylation conditions due to steric hindrance, whereas methyl-substituted analogs (e.g., ) are synthesized via straightforward electrophilic substitution .

Biological Activity

1-(2,2-Dimethylpropyl)-1H-indol-7-amine is a synthetic compound belonging to the indole family, characterized by a unique bicyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Indole Core : A six-membered benzene ring fused to a five-membered pyrrole ring.
  • Substituents : A 2,2-dimethylpropyl group at the 1-position and an amine group at the 7-position.

These structural components contribute to its chemical reactivity and potential interactions with biological targets. The steric hindrance introduced by the dimethylpropyl group may influence how the compound interacts with enzymes and receptors in biological systems.

Potential Therapeutic Applications

This compound shows promise in various therapeutic areas:

  • Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. The indole core is present in many biologically active molecules, suggesting that this compound may exhibit similar effects.
  • Anticancer Properties : The compound may have applications as an anticancer agent due to the presence of the indole structure, which is often associated with anticancer activity in related compounds.
  • Neurological Effects : Given its structure, it may interact with neurotransmitter systems, potentially influencing conditions related to neurobiology .

The biological activity of this compound likely involves:

  • Binding Affinity : Interaction studies typically focus on its binding affinity to specific biological targets such as enzymes or receptors. Molecular docking studies can predict these interactions and elucidate mechanisms of action.
  • Modulation of Receptor Activity : Similar compounds have been shown to act as allosteric modulators for nicotinic acetylcholine receptors, indicating that this compound might also influence receptor functionality in a selective manner .

In Vitro Studies

Research has indicated that indole derivatives can inhibit various biological pathways. For instance:

  • A study on related indole compounds demonstrated significant antiproliferative activity against cancer cell lines, highlighting their potential as therapeutic agents against tumors .

Comparative Analysis with Similar Compounds

A comparative table illustrates the unique aspects of this compound relative to other indole derivatives:

CompoundKey FeaturesUnique Aspects
This compoundDimethylpropyl side chain; amine groupPotentially unique pharmacological profile
5-MethoxyindoleMethoxy group at C5; psychoactiveKnown for serotonin receptor interaction
Indole-3-acetic acidCarboxylic acid group; plant hormoneInvolved in plant growth regulation

This table emphasizes how the substituents on this compound could lead to distinct biological activities compared to other compounds sharing the indole core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Dimethylpropyl)-1H-indol-7-amine
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